N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a heterocyclic compound featuring a 5-chloroindole core linked via an ethylacetamide bridge to a 7,8-dimethoxyphthalazin-1-one moiety. Key characteristics include:
- Molecular Formula: C₂₁H₁₈ClFN₄O₂
- Molecular Weight: 412.85 g/mol
- Structural Features: Chlorinated indole, dimethoxy-substituted phthalazinone, and acetamide spacer .
- Physicochemical Properties: logP = 2.95 (moderate lipophilicity), polar surface area = 58.57 Ų (suggestive of membrane permeability) .
The compound’s design integrates pharmacophores known for diverse biological activities, including kinase inhibition (phthalazinone) and receptor modulation (chloroindole) .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-18-6-3-14-11-26-27(22(29)20(14)21(18)31-2)12-19(28)24-8-7-13-10-25-17-5-4-15(23)9-16(13)17/h3-6,9-11,25H,7-8,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGPVBYTAHGZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions The phthalazinone moiety is synthesized separately and then coupled with the indole derivative through an acylation reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the phthalazinone ring, potentially altering its biological activity.
Substitution: The chloro substituent on the indole ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Quinazoline-Based Analogs
Example : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide ().
- Molecular Formula : C₁₇H₁₆ClFN₂O
- Key Differences: Replaces phthalazinone with a quinazolinone scaffold; lacks methoxy groups.
- Physicochemical Profile : Lower molecular weight (340.8 g/mol) may enhance bioavailability but reduce target specificity compared to the target compound .
Thiazolidinone-Indole Hybrids
Example : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide ().
- Structural Features: Incorporates a thiazolidinone ring with furan substitution.
- Mechanistic Insight: Thiazolidinones modulate PPARγ (anti-inflammatory) and exhibit antimicrobial activity, diverging from the phthalazinone’s enzyme inhibition .
Thiadiazole-Phthalazinone Derivatives
Example : 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide ().
- Molecular Weight : 373.4 g/mol
- Activity Profile: Thiadiazole moieties confer antimicrobial properties, while dimethoxyphthalazinone enhances solubility.
- logP Comparison : Lower logP (exact value unspecified) may reduce cell membrane permeability relative to the target compound’s optimized lipophilicity .
Pyridazine-Indole Hybrids
Example : N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ().
- Structural Similarities : Dual indole-pyridazine architecture.
- Functional Divergence: Pyridazines are associated with GABAergic modulation, contrasting with phthalazinone’s kinase inhibition. Methoxy substitutions on both rings enhance solubility but may reduce metabolic stability .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Class | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₈ClFN₄O₂ | 412.85 | 2.95 | Chloroindole, dimethoxyphthalazinone |
| Quinazoline Analog () | C₁₇H₁₆ClFN₂O | 340.8 | ~3.1* | Chloroindole, quinazolinone |
| Thiadiazole Derivative () | - | 373.4 | N/A | Thiadiazole, dimethoxyphthalazinone |
| Thiazolidinone Hybrid () | - | ~450* | N/A | Chloroindole, thiazolidinone |
*Estimated based on structural analogs.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 410.9 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Antiproliferative Activity : Studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against A549 lung cancer cells and other rapidly dividing cell lines .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. A related study highlighted that certain indole derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, suggesting a potential role in treating resistant bacterial infections .
Table 1: Biological Activity Overview
Case Studies
Case Study 1: Anticancer Properties
A study conducted on indole derivatives showed that compounds structurally related to this compound displayed preferential suppression of A549 cell growth compared to non-tumor fibroblasts. This suggests a selective toxicity towards cancer cells, which is desirable in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another significant finding was the evaluation of the compound against MRSA and Mycobacterium tuberculosis. The results indicated that certain analogues exhibited low MIC values, demonstrating their potential as effective antimicrobial agents against resistant strains .
Q & A
Q. What is the recommended synthetic route for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the indole and phthalazine moieties. Key steps include:
- Coupling Reactions : Use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate nucleophilic substitution or amide bond formation between intermediates .
- Protection/Deprotection : Methoxy groups on the phthalazine ring may require protection (e.g., with acetyl groups) during reactive steps to prevent undesired side reactions .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to monitor reaction progress and isolate the final compound with ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the indole and phthalazine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₂₄H₂₂ClN₃O₅, exact mass 475.12 g/mol) .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the primary challenges in synthesizing this compound?
- Methodological Answer :
- Steric Hindrance : Bulky substituents on the indole and phthalazine rings may reduce reaction yields. Optimizing solvent polarity (e.g., DMF vs. DMSO) and reaction temperature (e.g., 35–60°C) can mitigate this .
- Byproduct Formation : Use of coupling agents like HATU or EDCI improves regioselectivity during amide bond formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ determination) across multiple cell lines (e.g., HeLa, MCF-7) to assess reproducibility .
- Structural Analog Comparison : Compare activity with analogs (e.g., 5-chloro vs. 5-methoxy indole derivatives) to identify substituent effects on potency .
- Data Normalization : Use standardized controls (e.g., cisplatin for cytotoxicity assays) to minimize inter-lab variability .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or copper(I) iodide for Ullmann-type couplings .
- Solvent Optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction efficiency .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer for exothermic steps .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like tyrosine kinases or DNA topoisomerases .
- Kinetic Studies : Perform time-resolved fluorescence assays to measure enzyme inhibition kinetics (e.g., kcat/Ki ratios) .
- Gene Expression Profiling : RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
